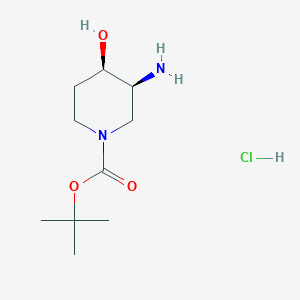

![molecular formula C13H10F9N3O7 B6295159 ([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95% CAS No. 2368824-61-5](/img/structure/B6295159.png)

([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate), 95%” is a chemical compound with a molecular weight of 491.22 . It is a solid at room temperature . The IUPAC name for this compound is oxazolo[4,5-b]pyridin-2-ylmethanamine tris(2,2,2-trifluoroacetate) .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7N3O.3C2HF3O2/c8-4-6-10-7-5(11-6)2-1-3-9-7;33-2(4,5)1(6)7/h1-3H,4,8H2;3(H,6,7) . This indicates that the compound contains a five-membered aromatic ring of oxazole with atoms of nitrogen and oxygen .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 491.22 . The IUPAC name for this compound is oxazolo[4,5-b]pyridin-2-ylmethanamine tris(2,2,2-trifluoroacetate) .科学研究应用

Antimicrobial Properties

Oxazole derivatives exhibit antimicrobial potential. Researchers have synthesized various oxazole compounds and screened them for antibacterial and antifungal activities. For instance, a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones demonstrated antibacterial potential against Staphylococcus aureus, Streptococcus pyogenes, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, Aspergillus niger, and Aspergillus clavatus .

Anticancer Activity

Certain oxazole derivatives possess anticancer properties. Their substitution patterns play a crucial role in delineating these activities. Researchers have explored their potential as tyrosine kinase inhibitors and platelet aggregation inhibitors. For example, mubritinib, an oxazole derivative, acts as a tyrosine kinase inhibitor .

Anti-inflammatory Effects

Oxazoles may exhibit anti-inflammatory effects. While specific studies on this compound are limited, the broader class of oxazole derivatives has shown promise in modulating inflammation .

Antidiabetic Potential

Although direct evidence for this specific compound is scarce, oxazole derivatives have been investigated for their antidiabetic properties. Aleglitazar, containing an oxazole moiety, is an antidiabetic drug .

Antioxidant Properties

Oxazole derivatives may possess antioxidant activity. While further research is needed for this specific compound, the broader class has demonstrated antioxidant effects .

Other Applications

Beyond the mentioned fields, oxazole derivatives find applications in various medicinal compounds, including COX-2 inhibitors and platelet aggregation inhibitors. However, specific studies on ([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate) are limited .

未来方向

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

属性

IUPAC Name |

[1,3]oxazolo[4,5-b]pyridin-2-ylmethanamine;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O.3C2HF3O2/c8-4-6-10-7-5(11-6)2-1-3-9-7;3*3-2(4,5)1(6)7/h1-3H,4,8H2;3*(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIEGRKVTVXZHEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(O2)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F9N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

([1,3]Oxazolo[4,5-b]pyridin-2-ylmethyl)amine tris(trifluoroacetate) | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

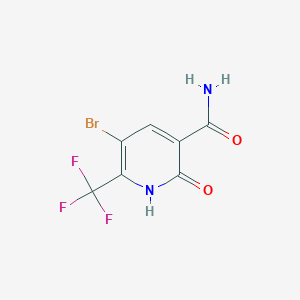

![8-Chloro-5-methylpyrido[2,3-b]pyrazin-6(5H)-one](/img/structure/B6295077.png)

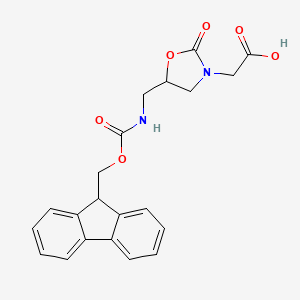

![cis-3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclobutanecarboxylic acid](/img/structure/B6295080.png)

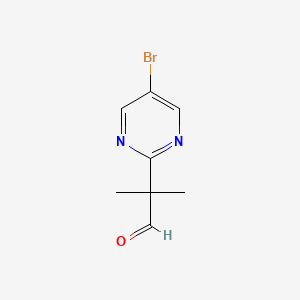

![2-t-Butyl 3-methyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate hydrochloride, 95%](/img/structure/B6295101.png)

![8-t-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-3,8-dicarboxylate hydrochloride, 95%](/img/structure/B6295124.png)

![6-(t-Butoxycarbonyl)-1-methyl-6-azaspiro[2.5]octane-1-carboxylic acid, 95%](/img/structure/B6295129.png)

![2-[1-Dimethylamino-metH-(Z)-ylidene]-3-oxo-succinic acid diethyl ester, 95%](/img/structure/B6295142.png)

![[(1-Ethyl-1H-imidazol-4-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6295156.png)

![rel-(3aS,6aS)-Hexahydropyrrolo[3,4-b]pyrrol-2(1H)-one dihydrochloride, 95%](/img/structure/B6295167.png)